(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is the condensation of 4-methylaniline with thiophene-2-carboxylic acid, followed by cyclization with thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl chloride
- (2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl bromide
Uniqueness
What sets (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyanide group, in particular, offers unique opportunities for further chemical modifications and applications.
Properties
IUPAC Name |
(2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c1-11-4-6-12(7-5-11)19-20-13(9-17)16-18-14(10-22-16)15-3-2-8-21-15/h2-8,10,19H,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNZSMKYSOFXLZ-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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